molecular formula C8H14Cl2N4O B3249932 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1989672-65-2

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B3249932
CAS No.: 1989672-65-2
M. Wt: 253.13
InChI Key: CNCPBGZPCUAILI-UHFFFAOYSA-N
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Description

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride (molecular formula: C₈H₁₂N₄O·2HCl) is a pyrimidine derivative functionalized with a pyrrolidine ring at the 6-position and a hydroxyl group at the 4-position. The dihydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(3-7(13)12-8)5-1-2-10-4-5;;/h3,5,10H,1-2,4H2,(H3,9,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPBGZPCUAILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride serves as a crucial building block for the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions to yield hydroxylated derivatives.
  • Reduction : It can be reduced to form amine derivatives using reducing agents like sodium borohydride.
  • Substitution : This compound can participate in substitution reactions, replacing functional groups under specific conditions.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antitrypanosomal Activity : Studies have shown its effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness.
    Study ReferenceEffectiveness
    Smith et al., 2023Significant inhibition of parasite growth
  • Antiplasmodial Activity : Preliminary studies suggest potential against Plasmodium falciparum, the malaria-causing parasite.

Medicinal Chemistry

The compound is being explored for therapeutic applications in treating neglected tropical diseases such as human African trypanosomiasis. Its mechanism of action may involve inhibition of specific enzymes or receptors associated with these pathogens.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a reagent in various manufacturing processes. Its unique chemical properties make it suitable for applications in:

  • Polymer Chemistry : As a component in the synthesis of novel polymers.

Case Study 1: Antitrypanosomal Activity

A recent study conducted by Johnson et al. (2024) evaluated the antitrypanosomal efficacy of this compound in vitro. The results demonstrated a dose-dependent inhibition of Trypanosoma brucei proliferation, suggesting its potential as a lead compound for drug development.

Case Study 2: Antiplasmodial Screening

In another investigation by Lee et al. (2023), the compound was screened for antiplasmodial activity against Plasmodium falciparum. The findings indicated moderate activity, warranting further exploration into its structure–activity relationship to enhance efficacy.

Mechanism of Action

The mechanism of action of 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine substituent in the target compound provides moderate steric bulk and conformational flexibility compared to azetidine (smaller ring) or piperidine (larger ring) analogs .
  • Electrophilic substituents like iodine () or trifluoromethyl () enhance reactivity and binding specificity, whereas hydroxyl/pyrrolidine groups may prioritize hydrogen bonding .

Physicochemical Properties

Compound Name Solubility (HCl Salt) Crystallinity Hydrogen Bonding Network Reference
This compound High (predicted) Not reported Likely extensive (amine/hydroxyl)
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride Moderate Layered structure via N–H···Cl bonds Planar cation with chloride layers
Pyridoxamine dihydrochloride High Ethanol monosolvate Multiple hydroxyl/amine donors

Key Observations :

  • The dihydrochloride form improves solubility across analogs, but crystallinity varies. For example, ’s compound forms layered structures via chloride interactions, whereas the target compound’s crystallinity remains unstudied .

Key Observations :

  • Pyrrolidine-containing compounds (e.g., ) are often explored for CNS targets due to blood-brain barrier permeability .

Key Challenges :

  • Incorporating pyrrolidine rings may require stereoselective synthesis, as seen in ’s (S)-configured product .

Biological Activity

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is a synthetic compound with significant potential in pharmacological applications. Characterized by its unique pyrimidine structure, this compound exhibits notable biological activities, particularly in antiviral and anticancer research. Its molecular formula is C₈H₁₂Cl₂N₄O, and it features two hydrochloride groups that enhance its solubility in biological environments, making it suitable for various therapeutic applications .

Antiviral Properties

Research indicates that this compound may possess antiviral properties , particularly against respiratory syncytial virus (RSV) and other viral pathogens. Preliminary studies have shown that the compound can inhibit viral replication, although the specific mechanisms of action remain to be fully elucidated .

Anticancer Activity

The compound has also been investigated for its anticancer activity . Early findings suggest that it may interact with enzymes and proteins involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. However, further research is necessary to clarify the exact pathways and molecular targets involved .

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as viral proteins and enzymes related to cancer cell growth. These interactions may inhibit critical pathways necessary for viral replication and tumor progression .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:

Compound NameStructure TypeUnique Features
2-AminopyrimidinePyrimidine derivativeBasic structure for many derivatives
6-AminopurinePurine derivativeInvolved in nucleic acid metabolism
4-AminoquinolineQuinoline derivativeKnown for antimalarial properties
2-Amino-4-pyrimidinolPyrimidine derivativePotentially less soluble than target compound

The unique combination of the pyrrolidine group along with specific amino and hydroxyl groups distinguishes this compound from others, potentially conferring distinct biological activities and solubility characteristics advantageous for pharmaceutical applications .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Activity : A study demonstrated that the compound effectively reduced RSV replication in vitro, suggesting a promising avenue for therapeutic development against respiratory viruses.
  • Anticancer Effects : In a cellular model, treatment with the compound resulted in significant apoptosis induction in cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A scalable approach involves reacting a pyrrolidine derivative (e.g., 3-aminopyrrolidine) with a halogenated pyrimidine precursor under basic conditions. For example:

  • Step 1: React 6-chloropyrimidin-4-ol with pyrrolidin-3-amine in anhydrous DMF at 80°C for 12 hours.
  • Step 2: Isolate the free base via column chromatography (silica gel, methanol/dichloromethane eluent).
  • Step 3: Convert to the dihydrochloride salt by treating with HCl in ethanol, followed by recrystallization from ethanol/water .
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 10% methanol/CH₂Cl₂) and confirm purity via HPLC (>98%) .

Basic: How should researchers characterize the crystallinity and purity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD): Resolve protonation states and confirm salt formation. For pyrimidine derivatives, intermolecular hydrogen bonds (e.g., N–H⋯O, N–H⋯Cl) and π-π stacking (face-to-face distance ~3.7 Å) are critical for stability .
  • HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time ~8.2 min .
  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 253.13 (free base) and isotopic clusters confirming Cl⁻ presence .

Advanced: How does the pyrrolidine substituent influence the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability: The pyrrolidine ring’s basicity (pKa ~10.5) enhances solubility in acidic buffers but may lead to decomposition at pH >6. Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via UV-Vis (λmax ~270 nm) .
  • Hydrolytic Susceptibility: The secondary amine in pyrrolidine can undergo oxidation. Include antioxidants (e.g., 0.1% BHT) in storage solutions to mitigate radical-mediated degradation .

Advanced: What strategies are used to study structure-activity relationships (SAR) for pyrimidine-pyrrolidine derivatives?

Methodological Answer:

  • Core Modifications: Replace the pyrrolidine with piperidine or azetidine to assess ring size effects on target binding (e.g., kinase inhibition assays).
  • Functional Group Profiling: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position to enhance metabolic stability. Compare IC₅₀ values in enzymatic assays .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., T-cell receptor kinases implicated in ALL) .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, PBS, and ethanol using nephelometry. For example, reported solubility in DMSO is >50 mg/mL, but precipitation in PBS (pH 7.4) occurs at <1 mg/mL due to deprotonation .
  • Counterion Effects: Compare dihydrochloride vs. free base solubility. The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL in water at 25°C) but may alter pharmacokinetics .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling to avoid inhalation .
  • Spill Management: Absorb with vermiculite, dispose as hazardous waste, and rinse contaminated surfaces with 70% ethanol .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Advanced: What analytical methods are recommended for quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS: Detect impurities at 0.1% level using a triple quadrupole mass spectrometer (MRM mode). Key impurities include des-chloro analogs and oxidation byproducts .
  • NMR (¹³C DEPT): Identify regiochemical isomers (e.g., pyrrolidine N-substitution vs. C-substitution) by comparing δ 120–140 ppm aromatic signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

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